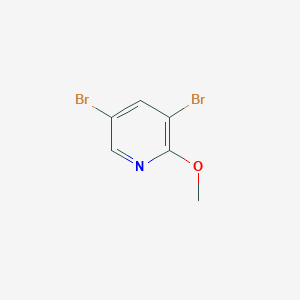

3,5-Dibromo-2-methoxypyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQYTQCUCQJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544003 | |

| Record name | 3,5-Dibromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-60-1 | |

| Record name | 3,5-Dibromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,5-Dibromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dibromo-2-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its utility in forming carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions. This document details its physical and spectral properties, provides established experimental protocols for its synthesis and key reactions, and explores its application in the development of targeted therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway.

Core Chemical Properties

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring two bromine atoms and a methoxy group on the pyridine ring, offers multiple sites for functionalization, making it a versatile scaffold for the construction of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13472-60-1 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 48-52 °C | [2] |

| Boiling Point | 288 °C (predicted) | |

| Density | 1.919 g/cm³ (predicted) | |

| Solubility | Soluble in chloroform and methanol. Insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | A general spectrum for a similar compound, 2-bromo-3-methoxypyridine, in CDCl₃ shows a singlet for the methoxy protons around 3.9 ppm and signals for the pyridine ring protons in the aromatic region. For this compound, one would expect two singlets in the aromatic region corresponding to the protons at the 4- and 6-positions. |

| ¹³C NMR | Based on analogous structures like 2-methoxypyridine, the carbon attached to the methoxy group would appear significantly downfield. The carbons bearing bromine atoms would also be deshielded. The remaining aromatic carbons would resonate in the typical range for pyridine derivatives. |

| Mass Spectrometry (EI) | The mass spectrum would be expected to show a prominent molecular ion peak (M+) and characteristic isotopic peaks for the two bromine atoms (M, M+2, M+4). Common fragmentation patterns for pyridine derivatives include the loss of the methoxy group and subsequent fragmentation of the pyridine ring. |

Synthesis and Reactivity

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 5-bromo-2-methoxypyridine.

Experimental Protocol: Synthesis from 5-Bromo-2-methoxypyridine

-

Materials: 5-bromo-2-methoxypyridine, bromine, sodium acetate, acetic acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 5-bromo-2-methoxypyridine and sodium acetate in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add bromine to the solution at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

Allow the reaction to cool to room temperature and continue stirring overnight.

-

Quench the reaction by adding water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[3]

-

Synthesis Workflow for this compound.

Key Reactions: Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The two bromine atoms at positions 3 and 5 offer opportunities for selective or double functionalization.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4]

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF, often with water).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.[5]

-

Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[6][7]

General Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), a strong base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

-

Add the amine and this compound.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture with stirring (typically 80-120°C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Applications in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[10] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small molecule inhibitors of this pathway feature nitrogen-containing heterocyclic scaffolds. This compound serves as a valuable starting material for the synthesis of such inhibitors due to the facile introduction of various substituents through cross-coupling reactions.

For instance, the core structures of many PI3K inhibitors, such as GDC-0941 (Pictilisib), contain substituted pyridine or pyrimidine rings.[10][11][12] While a direct synthesis of GDC-0941 from this compound is not prominently reported, the methodologies described above are directly applicable to the synthesis of analogous structures where the dibrominated pyridine core can be sequentially functionalized to build the complex molecular architecture of such inhibitors.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-METHOXY-3,5-DIBROMO-PYRIDINE | 13472-60-1 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dibromo-2-methoxypyridine (CAS Number: 13472-60-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-methoxypyridine is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of a wide range of complex organic molecules. Its unique structural features, including two bromine atoms and a methoxy group on the pyridine ring, impart a high degree of reactivity and synthetic utility. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in pharmaceutical and agrochemical research and development. This document is intended to be a valuable resource for researchers and professionals in the field of medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of the bromine atoms and the methoxy group on the pyridine ring significantly influences its physical and chemical properties, including its reactivity in various organic transformations.[1]

| Property | Value | Reference |

| CAS Number | 13472-60-1 | [2] |

| Molecular Formula | C₆H₅Br₂NO | [2] |

| Molecular Weight | 266.93 g/mol | [2] |

| Appearance | White to orange to green powder to crystal | [3] |

| Melting Point | 46 - 51 °C | [3] |

| Boiling Point | 120 °C at 0.5 mmHg | [3] |

| Purity | ≥98.0% (GC) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The methoxy group will present as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the bromine, nitrogen, and oxygen atoms.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| ~ 8.2 ppm (d, 1H) | ~ 160 ppm (C-O) |

| ~ 7.9 ppm (d, 1H) | ~ 145 ppm (C-Br) |

| ~ 4.0 ppm (s, 3H, OCH₃) | ~ 142 ppm (C-N) |

| ~ 115 ppm (C-Br) | |

| ~ 112 ppm (C-H) | |

| ~ 54 ppm (OCH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[4]

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methoxy) |

| 1600-1400 | C=C and C=N stretching (pyridine ring) |

| 1250-1000 | C-O stretching (aryl ether) |

| Below 800 | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4 peaks).[5] Fragmentation patterns would likely involve the loss of the methoxy group, bromine atoms, or cleavage of the pyridine ring.[5]

Synthesis

This compound can be synthesized from commercially available starting materials. A common synthetic route involves the bromination of a suitable pyridine precursor.

Experimental Protocol: Synthesis from 5-bromo-2-methoxypyridine

This protocol describes the synthesis of this compound via the bromination of 5-bromo-2-methoxypyridine.

Materials:

-

5-bromo-2-methoxypyridine

-

Bromine

-

Sodium acetate

-

Acetic acid

-

Ether

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, a mixture of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol) and sodium acetate (5.23 g, 63.8 mmol) is prepared in acetic acid (65 mL).

-

To this mixture, bromine (17.8 g, 111 mmol) is added slowly.

-

The reaction mixture is stirred at 80 °C for 4 hours.

-

The mixture is then allowed to cool to room temperature and stirred for an additional 12 hours.

-

After the reaction is complete, the mixture is diluted with ether.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in petroleum ether to yield the pure this compound.

Characterization of the product:

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.30 (d, J=2.4 Hz, 1H), 8.25 (d, J=2.4 Hz, 1H), 3.92 (s, 3H).

Reactivity and Applications in Drug Development

The bromine atoms at the 3- and 5-positions of the pyridine ring are susceptible to a variety of synthetic transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.[1] It is particularly useful in palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.[1] These reactions allow for the introduction of diverse functional groups, which is a key strategy in the development of new pharmaceutical agents and agrochemicals.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in medicinal chemistry to construct molecular scaffolds with desired biological activities.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. In the case of this compound, either one or both of the bromine atoms can be selectively replaced with an aryl, heteroaryl, or alkyl group, depending on the reaction conditions. This allows for the synthesis of a diverse library of substituted pyridines.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel are added this compound (1.0 eq.), a boronic acid or ester (1.1-1.5 eq. per bromine to be substituted), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

The vessel is flushed with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., toluene/water, dioxane/water) is added.

-

The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is particularly useful for synthesizing substituted aminopyridines, which are common motifs in many biologically active compounds.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

A reaction vessel is charged with this compound (1.0 eq.), an amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOt-Bu, 1.5-3 eq.).

-

The vessel is flushed with an inert gas.

-

An anhydrous, degassed solvent (e.g., toluene, dioxane) is added.

-

The mixture is heated (typically 80-120 °C) until the reaction is complete.

-

After cooling, the reaction is quenched, and the product is extracted and purified, usually by column chromatography.

Role in the Synthesis of Bioactive Molecules

Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents.[3] The pyridine scaffold is a common feature in many approved drugs, and the ability to functionalize the 3- and 5-positions of 2-methoxypyridine allows for the exploration of structure-activity relationships and the optimization of lead compounds. While specific signaling pathways for derivatives of this particular compound are not extensively documented in publicly available literature, substituted pyridines are known to target a wide range of biological molecules, including kinases, proteases, and G-protein coupled receptors (GPCRs).

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its reactivity in a range of transformations, most notably palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular architectures. This guide has provided a summary of its key properties, synthesis, and reactivity, highlighting its potential for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted and will likely lead to the discovery of new and potent drug candidates.

References

synthesis of 3,5-Dibromo-2-methoxypyridine from 5-bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-2-methoxypyridine from 5-bromo-2-methoxypyridine, a key transformation in the production of versatile intermediates for the pharmaceutical and agrochemical industries.[1][2] The strategic placement of bromine atoms and a methoxy group on the pyridine ring makes this compound a valuable building block for creating complex molecules.[2] This document outlines a detailed experimental protocol and presents relevant data to support research and development activities.

Reaction Overview

The synthesis involves the electrophilic bromination of 5-bromo-2-methoxypyridine. The methoxy group at the 2-position and the bromine atom at the 5-position direct the incoming electrophile to the 3-position of the pyridine ring. The reaction is typically carried out using elemental bromine in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-methoxypyridine | [3][4] |

| Reagents | Bromine, Sodium Acetate | [3][4] |

| Solvent | Acetic Acid | [3][4] |

| Reaction Temperature | 80 °C, then Room Temperature | [3][4] |

| Reaction Time | 4 hours at 80 °C, 12 hours at RT | [3][4] |

| Yield | 62.5% (calculated from reported 10.6 g product from 12.0 g starting material) | [3][4] |

| ¹H NMR (300 MHz, DMSO-d6) | 8.20-8.40 (m, 2H), 3.92 (s, 3H) | [3][4] |

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 5-bromo-2-methoxypyridine.[3][4]

Materials:

-

5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol)

-

Bromine (17.8 g, 111 mmol)

-

Sodium acetate (5.23 g, 63.8 mmol)

-

Acetic acid (65 mL)

-

Ether

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol) and sodium acetate (5.23 g, 63.8 mmol) in acetic acid (65 mL), slowly add bromine (17.8 g, 111 mmol).

-

The reaction mixture is stirred at 80 °C for 4 hours.

-

The mixture is then allowed to cool to room temperature and stirred for an additional 12 hours.

-

Upon completion of the reaction, the mixture is diluted with ether.

-

The ethereal solution is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography using a petroleum ether solution containing 1-5% ethyl acetate as the eluent.

-

This procedure yields 10.6 g of this compound as the final product.[3][4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

The Strategic Intermediate: A Technical Guide to 3,5-Dibromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methoxypyridine, a key building block in modern organic synthesis. Its unique structural features make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and its application in the synthesis of bioactive molecules, including potential kinase inhibitors for cancer therapy.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative with the molecular formula C₆H₅Br₂NO. Its molecular weight is approximately 266.92 g/mol .[1] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 266.92 g/mol | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| CAS Number | 13472-60-1 | |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 46 - 51 °C | |

| Boiling Point | 120 °C at 0.5 mmHg | |

| Purity | >98.0% (GC) | [1] |

Synthesis and a Key Transformation: The Suzuki-Miyaura Coupling Reaction

The strategic placement of two bromine atoms on the pyridine ring, activated by the methoxy group, makes this compound an excellent substrate for cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound and a general procedure for its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-2-methoxypyridine.

-

Materials: 5-bromo-2-methoxypyridine, Bromine, Sodium acetate, Acetic acid, Diethyl ether, Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a suitable reaction vessel, dissolve 5-bromo-2-methoxypyridine and sodium acetate in acetic acid.

-

Slowly add bromine to the solution.

-

Heat the reaction mixture at 80°C for 4 hours, then continue stirring at room temperature for 12 hours.

-

Upon completion, dilute the mixture with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., 1,4-Dioxane/Water mixture), Ethyl acetate, Water, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Analytical Characterization

The identity and purity of this compound and its reaction products are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Purpose | Key Parameters |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation of proton environments. | Chemical shifts (δ), coupling constants (J), and integration values. |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton. | Chemical shifts (δ) of carbon atoms. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile components. | Retention time and mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of non-volatile compounds. | Retention time and peak area. |

Application in Drug Discovery: Targeting PIM-1 Kinase in Cancer

The versatility of this compound as a synthetic intermediate allows for the creation of diverse molecular scaffolds with potential biological activity. One promising area of application is in the development of kinase inhibitors for cancer therapy. Pyridine-based compounds have shown potential as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and survival. Its overexpression is associated with various cancers, making it an attractive target for anti-cancer drug development.[3] Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a conceptual signaling pathway illustrating the role of PIM-1 kinase and the potential point of intervention for a drug molecule synthesized using this compound as a starting material.

References

- 1. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of 3,5-Dibromo-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where the bromo- and methoxy-substituents provide reactive sites for the construction of more complex molecular architectures.[1][2] A thorough understanding of its structure is paramount for its correct application and the unambiguous characterization of its downstream products. This technical guide provides an in-depth analysis of the structural elucidation of this compound, detailing its synthesis, and the spectroscopic techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13472-60-1 | [3] |

| Molecular Formula | C₆H₅Br₂NO | [3] |

| Molecular Weight | 266.93 g/mol | [3] |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 48.0-52.0 °C | N/A |

Synthesis

A common and effective method for the synthesis of this compound is the electrophilic bromination of 5-bromo-2-methoxypyridine.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

5-bromo-2-methoxypyridine

-

Bromine

-

Sodium acetate

-

Acetic acid

-

Diethyl ether

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol) and sodium acetate (5.23 g, 63.8 mmol) in acetic acid (65 mL), slowly add bromine (17.8 g, 111 mmol).

-

Stir the reaction mixture at 80 °C for 4 hours.

-

Continue stirring at room temperature for an additional 12 hours.

-

Upon completion of the reaction, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in petroleum ether to yield this compound.

Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Spectroscopic Analysis

The structural characterization of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d, J ≈ 2.5 Hz | 1H | H-6 |

| ~7.95 | d, J ≈ 2.5 Hz | 1H | H-4 |

| ~3.95 | s | 3H | -OCH₃ |

Note: Predicted values are based on known substituent effects on the pyridine ring and data from similar compounds. A reported spectrum in DMSO-d₆ shows a multiplet for the aromatic protons between δ 8.20-8.40 ppm and a singlet for the methoxy protons at δ 3.92 ppm.[4]

Interpretation:

-

The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The small coupling constant is characteristic of a meta-relationship on a pyridine ring.

-

The methoxy protons (-OCH₃) will appear as a singlet as they have no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~148 | C-6 |

| ~145 | C-4 |

| ~115 | C-3 |

| ~110 | C-5 |

| ~55 | -OCH₃ |

Note: These are predicted chemical shifts based on the analysis of related structures such as 3,5-dibromo-2-hydroxypyridine and other substituted pyridines.[5]

Interpretation:

-

The carbon attached to the electronegative oxygen (C-2) is expected to be the most downfield-shifted among the ring carbons.

-

The carbons bearing bromine atoms (C-3 and C-5) will also be significantly shifted.

-

The methoxy carbon will appear in the typical range for an sp³-hybridized carbon attached to an oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic, -OCH₃) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1250-1000 | C-O stretch (aryl ether) |

| ~800-600 | C-Br stretch |

Note: Predicted values are based on typical vibrational frequencies for the functional groups present and data from analogous compounds.

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the pyridine ring and the methoxy group.

-

The characteristic stretching vibrations of the pyridine ring provide evidence for the core heterocyclic structure.

-

A strong absorption in the C-O stretching region is indicative of the aryl ether linkage.

-

Absorptions in the lower frequency region are expected for the C-Br bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 265, 267, 269 | Molecular ion peak ([M]⁺) cluster |

| 250, 252, 254 | [M - CH₃]⁺ |

| 186, 188 | [M - Br]⁺ |

| 158, 160 | [M - Br - CO]⁺ |

| 107 | [M - 2Br]⁺ |

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks.

Interpretation:

-

The molecular ion peak cluster will confirm the molecular weight and the presence of two bromine atoms.

-

Common fragmentation pathways for this type of molecule include the loss of a methyl radical from the methoxy group, loss of a bromine atom, and subsequent loss of carbon monoxide.

Conclusion

The structural elucidation of this compound is a systematic process that combines a well-defined synthetic route with a suite of powerful spectroscopic techniques. By carefully analyzing the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can unequivocally confirm the identity and purity of this important synthetic intermediate, ensuring its proper use in the development of novel chemical entities. This guide provides the necessary data and protocols to facilitate this process for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a methoxy group on the pyridine ring, makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1][2] The bromine atoms provide reactive sites for cross-coupling reactions, while the methoxy group influences the electronic properties and solubility of the molecule. This technical guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and purification. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Br₂NO | [3][4] |

| Molecular Weight | 266.92 g/mol | [4] |

| Appearance | White to off-white or pale yellow crystalline powder | [4] |

| Melting Point | 48-52 °C | [5] |

| Boiling Point | 120 °C at 0.5 mmHg | |

| Density (Predicted) | 1.919 ± 0.06 g/cm³ | |

| Solubility | Soluble in methanol. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. The reported ¹H NMR data for this compound in DMSO-d₆ shows the following chemical shifts (δ) in ppm: 8.20-8.40 (m, 2H) and 3.92 (s, 3H).[5] The multiplet between 8.20 and 8.40 ppm corresponds to the two aromatic protons on the pyridine ring, while the singlet at 3.92 ppm is attributed to the three protons of the methoxy group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 5-bromo-2-methoxypyridine.[5]

Materials:

-

5-bromo-2-methoxypyridine

-

Bromine

-

Sodium acetate

-

Acetic acid

-

Ether

-

Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, prepare a solution of 5-bromo-2-methoxypyridine (1.0 equivalent) and sodium acetate (1.0 equivalent) in acetic acid.

-

Slowly add bromine (1.74 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Allow the mixture to cool to room temperature and continue stirring for an additional 12 hours.

-

Upon completion of the reaction, dilute the mixture with ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of 1-5% ethyl acetate in petroleum ether as the eluent, to yield this compound.[5]

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of organic compounds like this compound.

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.[6][7]

Boiling Point Determination (for Solids): For solids, the boiling point is determined after the substance has been melted. The Thiele tube method is a common technique. A small amount of the liquid is placed in a small test tube, and an inverted capillary tube (sealed at one end) is added. The test tube is attached to a thermometer and heated in an oil bath within the Thiele tube. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9][10]

Solubility Determination: A qualitative assessment of solubility can be performed by adding a small amount of the solute (e.g., 10-20 mg) to a test tube containing a small volume (e.g., 0.5 mL) of the solvent. The mixture is agitated vigorously. If the solid dissolves completely, it is considered soluble. This process can be repeated with various solvents to establish a solubility profile.[11][12][13]

Physical Property Determination Workflow

Caption: A generalized workflow for the experimental determination of key physical properties of an organic solid.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or the direct involvement of this compound in specific signaling pathways. Its primary role reported in the literature is that of a key intermediate in the synthesis of more complex molecules with potential biological activities. For instance, it is utilized in the development of novel drug candidates, including potential antimicrobial and anti-cancer agents, as well as in the formulation of agrochemicals like pesticides and herbicides.[1] The biological effects of the final products derived from this intermediate would depend on their unique molecular structures. Further research is required to elucidate any intrinsic biological activity of this compound itself.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties that facilitate its use in synthetic organic chemistry. This guide has provided a detailed summary of its core physical characteristics, spectroscopic data, and standardized experimental protocols for its synthesis and characterization. While direct biological activity data for this compound is scarce, its importance as a precursor for a wide range of biologically active molecules is well-established, making it a compound of significant interest to researchers in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-METHOXY-3,5-DIBROMO-PYRIDINE | 13472-60-1 [chemicalbook.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide on the Solubility of 3,5-Dibromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,5-Dibromo-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a summary of its known physical properties and presents detailed, standardized experimental protocols for determining its solubility. These methodologies are intended to equip researchers with the necessary procedures to generate reliable solubility data in their laboratories. A general experimental workflow for solubility determination is also visualized.

Introduction

This compound is a halogenated pyridine derivative recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the development of novel drug candidates and crop protection agents.[1] The solubility of such an intermediate is a critical physical property that influences reaction conditions, purification strategies, and formulation development. Understanding and quantifying the solubility of this compound in various solvents is therefore essential for its effective application in research and development.

This guide compiles the available physical data for this compound and provides comprehensive, established methodologies for its solubility determination.

Physical and Chemical Properties of this compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 13472-60-1 |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol [1][2] |

| Appearance | White to orange to green powder to crystal[1] |

| Melting Point | 46 - 51 °C[1] |

| Boiling Point | 120 °C at 0.5 mmHg[1] |

| Purity | ≥ 98% (GC)[1] |

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for determining the thermodynamic solubility of a solid compound like this compound. These protocols are widely accepted and can be adapted to various solvents and temperature conditions.

The shake-flask method is a classic and reliable technique for determining equilibrium solubility.[3] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solid.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Sealed flasks or vials (e.g., centrifuge tubes)

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or rotary evaporator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precisely measured volume or mass of the chosen solvent to each flask.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The presence of undissolved solid should be visible throughout the equilibration period.[5]

-

Phase Separation: After equilibration, allow the flasks to stand at the experimental temperature to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the samples at the same temperature or filter the solution using a syringe filter that is chemically compatible with the solvent and pre-conditioned to the experimental temperature.[6]

-

Quantification:

-

Accurately transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container.

-

Evaporate the solvent completely using a rotary evaporator or an oven set to a temperature below the compound's boiling and decomposition points.

-

Once the solvent is removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume of the solvent used.

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range. It determines the concentration of the solute in a saturated solution by measuring its light absorbance.

Objective: To determine the concentration of this compound in a saturated solution via its UV absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

This compound (solid)

-

Solvent of interest

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

-

Perform a series of accurate serial dilutions from the stock solution to create a set of standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.[7]

-

Plot a graph of absorbance versus concentration. This will serve as the calibration curve.[7][8]

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the Shake-Flask Method (Steps 1-4).

-

-

Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

If necessary, dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at the same λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.[4]

-

If a dilution was performed, multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: General workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in public literature, this guide provides researchers with the essential tools to determine this crucial parameter. By utilizing the detailed experimental protocols for the shake-flask and UV-Visible spectrophotometry methods, scientists in drug development and other fields can generate the necessary data to advance their research and development efforts involving this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - CAS:13472-60-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. materialneutral.info [materialneutral.info]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

Spectroscopic Profile of 3,5-Dibromo-2-methoxypyridine: A Technical Guide

This guide provides a detailed analysis of the spectroscopic data for 3,5-Dibromo-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The following sections present Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.20 - 8.40 | m | H-4, H-6 |

| 3.92 | s | -OCH₃ |

Predicted ¹³C NMR Data

Due to the unavailability of experimental ¹³C NMR data, the following chemical shifts have been predicted using computational models. These predictions are based on the known effects of substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-2 |

| ~110 | C-3 |

| ~145 | C-4 |

| ~115 | C-5 |

| ~148 | C-6 |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR data for this compound is summarized below.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| ~1570-1550 | C=C and C=N stretching vibrations (pyridine ring) |

| ~1450 | C-H bend (-OCH₃) |

| ~1250 | Asymmetric C-O-C stretch |

| ~1050 | Symmetric C-O-C stretch |

| ~800-700 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₆H₅Br₂NO, with a molecular weight of approximately 266.92 g/mol .

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 267, 269, 271 | [M]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms) |

| 252, 254, 256 | [M - CH₃]⁺ |

| 238, 240, 242 | [M - CHO]⁺ |

| 188, 190 | [M - Br]⁺ |

| 159, 161 | [M - Br - CHO]⁺ |

| 108 | [M - 2Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared. The solution is then filtered into an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared (IR) Spectroscopy

For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer, typically using a direct insertion probe or via gas chromatography (GC-MS). Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for spectroscopic analysis of organic compounds.

Commercial Availability and Synthetic Utility of 3,5-Dibromo-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique structural features, including two reactive bromine atoms and a methoxy group on the pyridine scaffold, make it an important intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of these functional groups allows for selective and diverse chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors targeting critical cell signaling pathways.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white or slightly colored crystalline powder with a purity of 98% or higher, as determined by Gas Chromatography (GC). Researchers can procure this compound in quantities ranging from grams to kilograms to suit both laboratory-scale research and larger-scale development projects.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | 13472-60-1 | C₆H₅Br₂NO | 266.93 | ≥98% |

| CymitQuimica | 13472-60-1 | C₆H₅Br₂NO | 266.92 | >98.0% (GC) |

| Chem-Impex | 13472-60-1 | C₆H₅Br₂NO | 266.92 | ≥98% (GC) |

| 1stsci.com | 13472-60-1 | C₆H₅Br₂NO | 266.92 | 98% |

| Tokyo Chemical Industry (TCI) | 13472-60-1 | C₆H₅Br₂NO | 266.92 | >98.0% (GC) |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for its safe handling, storage, and use in experimental settings.

Table 2: Physicochemical and Safety Properties of this compound

| Property | Value | Reference |

| CAS Number | 13472-60-1 | [1][3] |

| Molecular Formula | C₆H₅Br₂NO | [1][3] |

| Molecular Weight | 266.92 g/mol | [4] |

| Appearance | White to Orange to Green powder to crystal | [4] |

| Melting Point | 46 - 51 °C | |

| Boiling Point | 120 °C at 0.5 mmHg | |

| Purity | ≥98% (GC) | [4] |

| Storage | Store at room temperature in a dry, well-ventilated place. | |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 5-bromo-2-methoxypyridine.

Experimental Workflow: Synthesis of this compound

References

An In-Depth Technical Guide to 3,5-Dibromo-2-methoxypyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-methoxypyridine is a pivotal heterocyclic building block in organic synthesis, prized for its versatile reactivity that enables the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and extensive applications in the pharmaceutical and agrochemical industries. The strategic placement of its bromine and methoxy functionalities facilitates a wide range of chemical transformations, including cross-coupling reactions and nucleophilic substitutions, making it an indispensable intermediate in the development of novel therapeutic agents and crop protection solutions. This document consolidates key quantitative data, detailed methodologies, and visual representations of its synthetic utility and biological significance.

Discovery and History

The first synthesis of this compound is attributed to the pioneering work of Dutch chemists H. J. den Hertog and W. P. Combé. Their research, published in the "Recueil des Travaux Chimiques des Pays-Bas" in the early 1950s, laid the foundational groundwork for the preparation of various brominated and methoxylated pyridine derivatives. Their initial synthesis involved the direct bromination of 2-methoxypyridine, a method that has since been refined but remains a fundamental approach. This early work opened the door for the exploration of substituted pyridines as key intermediates in organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13472-60-1 |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol [1] |

| Melting Point | 46-51 °C |

| Boiling Point | 120 °C at 0.5 mmHg |

| Purity | ≥98% (GC) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (300 MHz, DMSO-d6) | δ 8.20-8.40 (m, 2H, Ar-H), 3.92 (s, 3H, -OCH₃) |

| ¹³C NMR (Predicted) | δ 160.5 (C-2), 110.1 (C-3), 145.2 (C-4), 115.8 (C-5), 148.9 (C-6), 54.5 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3080 (C-H aromatic), ~2950, 2850 (C-H aliphatic), ~1570, 1450 (C=C, C=N aromatic), ~1280, 1030 (C-O-C), ~680 (C-Br) |

| Mass Spec. (EI) | m/z (%): 267/269/271 ([M]⁺, isotopic pattern for 2 Br), 252/254/256 ([M-CH₃]⁺), 188/190 ([M-Br]⁺), 159/161 ([M-Br-CO]⁺) |

Synthesis and Experimental Protocols

The primary and most common synthesis of this compound involves the bromination of 5-bromo-2-methoxypyridine. This method provides a reliable and scalable route to the desired product.

Synthesis from 5-Bromo-2-methoxypyridine

This procedure outlines a standard laboratory-scale synthesis.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, a solution of 5-bromo-2-methoxypyridine (18.8 g, 0.1 mol) in 100 mL of glacial acetic acid is prepared.

-

Addition of Bromine: To this solution, bromine (17.6 g, 0.11 mol) is added dropwise from the dropping funnel over a period of 30 minutes at room temperature with constant stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to 80°C and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into 500 mL of ice-cold water. The aqueous mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: The product is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with a 10% sodium thiosulfate solution (100 mL) to remove any unreacted bromine, followed by a wash with brine (100 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 95:5) to afford pure this compound as a white to off-white solid.

Yield: Typically 75-85%.

Applications in Drug Development and Agrochemicals

The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atoms serve as versatile handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and lithiation-substitution sequences, allowing for the introduction of diverse functionalities. The methoxy group, on the other hand, influences the electronic properties of the pyridine ring and can be a key pharmacophoric feature or a precursor to a hydroxypyridine moiety.

Pharmaceutical Applications

This compound and its derivatives are instrumental in the synthesis of numerous pharmaceutical agents, including kinase inhibitors and modulators of cellular signaling pathways.[2] A notable example is in the synthesis of small molecule inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Case Study: Synthesis of RepSox

RepSox is a potent and selective inhibitor of the TGF-β type I receptor (ALK5).[2] While the direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be envisioned where the dibrominated pyridine serves as a key scaffold. One of the bromine atoms can be selectively functionalized via a Suzuki coupling to introduce the pyrazole moiety, and the other can be used to attach the naphthyridine group, or vice-versa, through a similar cross-coupling reaction.

TGF-β Signaling Pathway and Inhibition by RepSox

The TGF-β signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. RepSox exerts its therapeutic effect by inhibiting the phosphorylation of Smad2/3 proteins, which are key downstream effectors in the TGF-β cascade.[2][3]

Agrochemical Applications

In the agrochemical sector, this compound is a key intermediate in the synthesis of fungicides and herbicides. Its structure is incorporated into molecules that exhibit potent activity against a broad spectrum of plant pathogens.

Case Study: Synthesis of Picoxystrobin

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class (Quinone outside inhibitors - QoIs).[4][5] The synthesis of Picoxystrobin involves the coupling of a substituted phenylacetate derivative with a pyridine moiety. While various synthetic routes exist, derivatives of 2-methoxypyridine are key precursors to the pyridyloxymethylphenyl group of the final molecule.

Mechanism of Action of Picoxystrobin

Picoxystrobin acts by inhibiting mitochondrial respiration in fungi.[4][6] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[6][7] This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the production of ATP, which is essential for fungal cellular processes.[6]

Conclusion

This compound has established itself as a cornerstone intermediate in the synthesis of high-value organic molecules. Its journey from an academic curiosity in the mid-20th century to a commercially significant building block highlights its enduring importance in both pharmaceutical and agrochemical research. The strategic reactivity of its functional groups provides chemists with a powerful tool for the efficient construction of complex and biologically active compounds. As the demand for novel therapeutics and more effective crop protection agents continues to grow, the utility of this compound is poised to expand, solidifying its role as a critical component in the innovation pipeline.

References

- 1. scbt.com [scbt.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. TGF‑β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. QoI - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. resistance.nzpps.org [resistance.nzpps.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3,5-Dibromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dibromo-2-methoxypyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds, proceeding through the palladium-catalyzed reaction of an organoboron compound with an organohalide in the presence of a base.[1][2]

For a substrate such as this compound, this reaction offers a pathway for the selective introduction of various aryl or heteroaryl substituents at the 3- and 5-positions of the pyridine ring. The presence of two bromine atoms allows for either mono- or di-substitution, providing a route to a diverse range of functionalized pyridine derivatives. The methoxy group at the 2-position can influence the electronic properties and reactivity of the pyridine ring.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridine derivatives with a range of boronic acids. These conditions serve as a strong starting point for the optimization of reactions involving this compound. It is important to note that the reactivity of the two bromine atoms in this compound may differ, and regioselectivity can be influenced by the specific reaction conditions.[3][4]

Table 1: General Conditions for Mono-Arylation of Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[1] |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1] |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1] |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[1] |

| Pd-NHC@Eu-BCI (25 mg) | - | K₂CO₃ | C₂H₅OH | 80 | 6 | 99 | Example of a heterogeneous catalyst system.[5] |

Table 2: Conditions for Suzuki Coupling of a Functionalized Bromopyridine

| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-bromo-2-methylpyridin-3-amine | Various | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Various | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good |

Note: The data in Table 2 is adapted from a study on a structurally related aminopyridine derivative and provides a relevant starting point for this compound.[6]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes, particularly for achieving selective mono- or di-substitution.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 2.5 equiv. for mono- or di-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv. for mono-arylation or >2.2 equiv. for di-arylation), the base (2.0-3.0 equiv.), and the palladium catalyst.[1]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.[1]

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[1]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product(s).

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]